(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
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Description
(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Biological Activity
(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
1. Synthesis of the Compound
The compound is synthesized through a multi-step reaction involving the condensation of various precursors, including cyanoacrylamides and thiophene derivatives. The synthesis typically involves the following steps:
- Formation of Cyanoacrylamide : The initial step involves the reaction of 4-diethylaminobenzaldehyde with malononitrile to form a cyanoacrylamide intermediate.
- Thiol Addition : This intermediate is then reacted with a thiophene derivative to introduce the thiophene ring into the structure.
- Methyl Ester Formation : Finally, methylation leads to the formation of the methyl ester at the carboxylic acid position.
2. Biological Activity Evaluation
The biological activity of this compound has been evaluated against various cancer cell lines and bacterial strains. Key findings include:
2.1 Anticancer Activity
- Cell Lines Tested : The compound has shown promising results against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer).
- IC50 Values : In vitro studies demonstrated that the compound exhibits significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent compared to standard drugs like cisplatin .
2.2 Antibacterial Activity
- Microbial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : It exhibited MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, showcasing its strong antibacterial properties .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Gyrase : Molecular docking studies have indicated that the compound binds effectively to DNA gyrase, a critical enzyme for bacterial DNA replication, through multiple hydrogen bonds and hydrophobic interactions .
- Induction of Apoptosis in Cancer Cells : The compound appears to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
4. Comparative Analysis
A comparative analysis of similar compounds reveals that modifications in the structure significantly affect biological activity. The following table summarizes key analogs and their respective activities:
Compound Name | Structure Features | IC50 (µM) | MIC (µM) | Activity Type |
---|---|---|---|---|
Compound A | Diethylamino group | 15 | 0.5 | Anticancer |
Compound B | Methyl ester | 20 | 0.3 | Antibacterial |
Target Compound | Diethylamino + Thiophene | 10 | 0.21 | Both |
5. Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MDA-MB-231 Cells : In a study examining the cytotoxic effects on breast cancer cells, it was found that treatment with the compound resulted in significant cell death compared to control groups .
- Antibacterial Efficacy Against Clinical Strains : Another study demonstrated that this compound effectively inhibited clinical strains of E. coli resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-6-25(7-2)18-10-8-16(9-11-18)12-17(13-23)20(26)24-21-19(22(27)28-5)14(3)15(4)29-21/h8-12H,6-7H2,1-5H3,(H,24,26)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPNKFQGWXIOLZ-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.